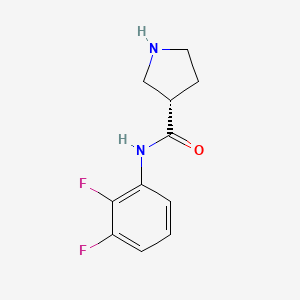
pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone, also known as PTIM, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. PTIM is a synthetic compound that can be synthesized using various methods, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone acts as a positive allosteric modulator of the CB1 receptor, which means that it enhances the activity of the receptor in response to the binding of endogenous ligands such as anandamide. It has been shown to increase the binding affinity of anandamide to the CB1 receptor, resulting in increased signaling through the receptor.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to have potential applications in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is its high affinity for the CB1 receptor, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used for therapeutic purposes.
Zukünftige Richtungen
There are several future directions that can be explored in the field of pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone research, including the development of more selective CB1 receptor modulators, the investigation of its potential applications in the treatment of various neurological disorders, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
Synthesemethoden
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone can be synthesized using different methods, including the one-pot synthesis method, which involves the reaction of 3-(2-bromoacetyl) pyrrolidine with 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetonitrile in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-(2-bromoacetyl) pyrrolidine with 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid, followed by decarboxylation using a base such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases such as pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-7-3-4-8-15)11-9-5-1-2-6-10(9)13-14-11/h1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMFVIRPUCCSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7646591.png)
![(5E)-5-[[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646603.png)
![(5E)-2-sulfanylidene-5-[[4-(1,3-thiazol-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B7646606.png)
![(5E)-5-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646607.png)
![1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea](/img/structure/B7646611.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]acetamide](/img/structure/B7646617.png)
![1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)
![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B7646637.png)

![1-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7646644.png)
![N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxy-5-methylaniline](/img/structure/B7646646.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7646654.png)

